2-{[4-(2,4-Dichlorophenyl)-5-methyl-1,3-thiazol-2-yl]carbamoyl}cyclohexanecarboxylic acid
Overview
Description
2-{[4-(2,4-Dichlorophenyl)-5-methyl-1,3-thiazol-2-yl]carbamoyl}cyclohexanecarboxylic acid is a complex organic compound that features a thiazole ring, a cyclohexane ring, and a dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(2,4-Dichlorophenyl)-5-methyl-1,3-thiazol-2-yl]carbamoyl}cyclohexanecarboxylic acid typically involves multiple steps One common approach is the formation of the thiazole ring through a cyclization reaction involving a thiourea derivative and a halogenated ketone The dichlorophenyl group is introduced via a substitution reaction, and the cyclohexane ring is incorporated through a subsequent coupling reaction
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow microreactor systems, which allow for precise control over reaction conditions and improved yields. These systems are particularly useful for scaling up the synthesis of complex organic molecules .
Chemical Reactions Analysis
Types of Reactions
2-{[4-(2,4-Dichlorophenyl)-5-methyl-1,3-thiazol-2-yl]carbamoyl}cyclohexanecarboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as esters or amides.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
Scientific Research Applications
2-{[4-(2,4-Dichlorophenyl)-5-methyl-1,3-thiazol-2-yl]carbamoyl}cyclohexanecarboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Its derivatives may have therapeutic applications due to their potential pharmacological properties.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-{[4-(2,4-Dichlorophenyl)-5-methyl-1,3-thiazol-2-yl]carbamoyl}cyclohexanecarboxylic acid involves its interaction with specific molecular targets and pathways. The thiazole ring and dichlorophenyl group are key structural features that enable the compound to bind to enzymes or receptors, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
2-(2,4-Dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one: A related compound with similar structural features but different functional groups.
{2-[(2,4-Dichlorophenyl)carbamoyl]phenyl}acetic acid: Another compound with a dichlorophenyl group and a carboxylic acid moiety.
Uniqueness
2-{[4-(2,4-Dichlorophenyl)-5-methyl-1,3-thiazol-2-yl]carbamoyl}cyclohexanecarboxylic acid is unique due to its combination of a thiazole ring, a cyclohexane ring, and a dichlorophenyl group. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Properties
IUPAC Name |
2-[[4-(2,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-yl]carbamoyl]cyclohexane-1-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2N2O3S/c1-9-15(13-7-6-10(19)8-14(13)20)21-18(26-9)22-16(23)11-4-2-3-5-12(11)17(24)25/h6-8,11-12H,2-5H2,1H3,(H,24,25)(H,21,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZCULIOYWJHJBD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)C2CCCCC2C(=O)O)C3=C(C=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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